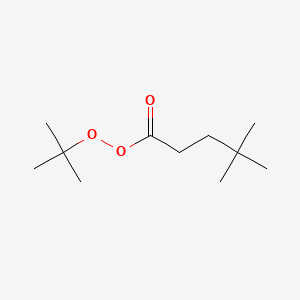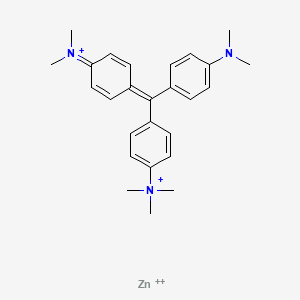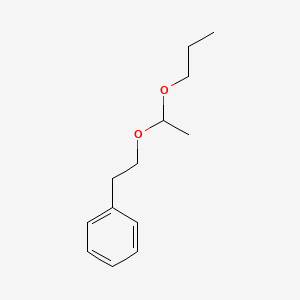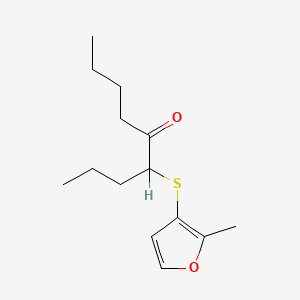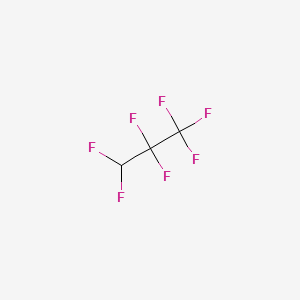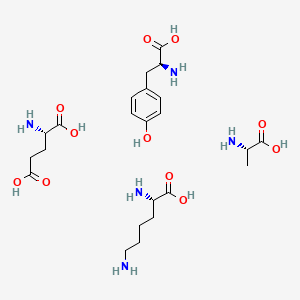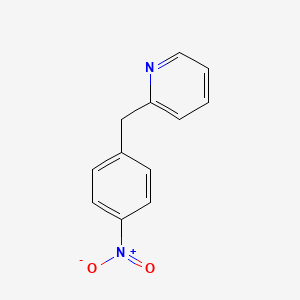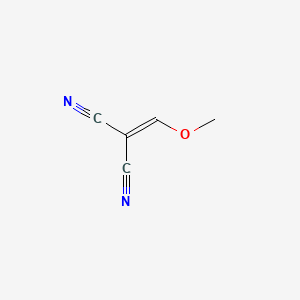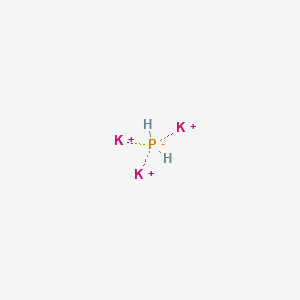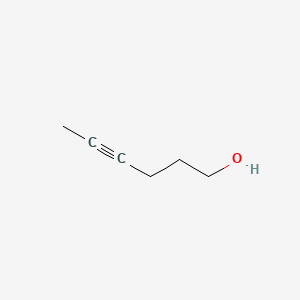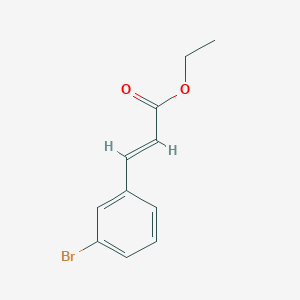
3-(3-溴苯基)丙烯酸乙酯
描述
Ethyl 3-(3-bromophenyl)acrylate is an organic compound characterized by its molecular structure, which includes an ethyl group attached to an acrylate moiety and a bromophenyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Knoevenagel Condensation: This method involves the reaction of 3-bromobenzaldehyde with ethyl cyanoacetate in the presence of a base such as piperidine. The reaction proceeds under mild conditions, typically at room temperature.
Grignard Reaction: Another approach is the reaction of 3-bromobenzaldehyde with ethyl magnesium bromide followed by the addition of carbon dioxide and subsequent esterification.
Industrial Production Methods: Industrial production of Ethyl 3-(3-bromophenyl)acrylate often involves large-scale Knoevenagel condensation reactions, optimized for efficiency and yield. The process is typically carried out in continuous flow reactors to ensure consistent product quality.
Types of Reactions:
Oxidation: Ethyl 3-(3-bromophenyl)acrylate can undergo oxidation reactions to form various derivatives, including carboxylic acids and ketones.
Reduction: Reduction reactions can convert the acrylate group to an aldehyde or alcohol.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, often facilitated by palladium catalysts.
Major Products Formed:
Oxidation: 3-(3-bromophenyl)acrylic acid, 3-(3-bromophenyl)acrolein.
Reduction: 3-(3-bromophenyl)ethanol, 3-(3-bromophenyl)aldehyde.
Substitution: 3-(3-aminophenyl)acrylate, 3-(3-hydroxyphenyl)acrylate.
科学研究应用
Ethyl 3-(3-bromophenyl)acrylate is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: Ethyl 3-(3-bromophenyl)acrylate is used in the production of polymers and other materials with specific properties.
作用机制
The mechanism by which Ethyl 3-(3-bromophenyl)acrylate exerts its effects depends on its specific application. In drug discovery, it may act as an inhibitor by binding to specific molecular targets, such as enzymes or receptors, thereby modulating biological pathways.
相似化合物的比较
Ethyl 3-(3-chlorophenyl)acrylate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 3-(3-fluorophenyl)acrylate: Similar structure but with a fluorine atom instead of bromine.
Ethyl 3-(3-iodophenyl)acrylate: Similar structure but with an iodine atom instead of bromine.
Uniqueness: Ethyl 3-(3-bromophenyl)acrylate is unique due to the presence of the bromine atom, which imparts different chemical reactivity and physical properties compared to its chloro-, fluoro-, and iodo- analogs.
This comprehensive overview highlights the significance of Ethyl 3-(3-bromophenyl)acrylate in various scientific and industrial contexts. Its unique properties and versatile applications make it a valuable compound in research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
ethyl (E)-3-(3-bromophenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9/h3-8H,2H2,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSAFCYKWMNVMZ-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
